molecular formula C21H24FN7 B5565187 6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B5565187
M. Wt: 393.5 g/mol
InChI Key: QODORGMQBDYQAY-UHFFFAOYSA-N
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Description

6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C21H24FN7 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.20772196 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Properties

The compound is related to a broad category of chemicals that have been studied for their various biological and chemical properties. For instance, similar compounds have been investigated for their crystal structure, showcasing how these molecules interact in a solid state, such as the picrate salt of a piperazine-supported amine which adopts a chair conformation and forms a three-dimensional network through hydrogen bonds and C—H⋯O contacts (Betz, Gerber, Hosten, Dayananda, Yathirajan, & Narayana, 2011).

Applications in Material Science

Research on triazine-based diamine monomers, including those related to the compound of interest, has been directed towards synthesizing solution-processable polyimides. These materials, due to their excellent solubility and thermal stability, have shown potential applications in polymer semiconductors (Li, Kou, Zhang, Zhang, Wang, & Pan, 2017).

Potential in Medical Imaging

Derivatives similar to the compound have been synthesized for medical imaging applications, such as dopamine D4 receptor imaging. These compounds, through electrophilic fluorination, offer insights into the development of high-specific-activity radioligands for positron emission tomography (PET) (Eskola, Bergman, Lehikoinen, Haaparanta, Grönroos, Forsback, & Solin, 2002).

Pharmaceutical Research

The structure of the compound in focus shares similarities with molecules that have been explored for their therapeutic potential. For example, studies on diamino derivatives of triazolo[1,5-a][1,3,5]triazine have revealed compounds with potent and selective adenosine A2a receptor antagonism, indicating potential utility in treating neurological disorders such as Parkinson's disease (Vu, Pan, Peng, Kumaravel, Smits, Jin, Phadke, Engber, Huang, Reilly, Tam, Grant, Hetu, & Petter, 2004).

Analytical Chemistry Applications

Investigations into Schiff bases similar to the given compound have demonstrated their utility in analytical chemistry, particularly as selective electrodes for metal ions. This research provides a foundation for developing new analytical methods for detecting and quantifying metal ions in various samples (Upadhyay, Singh, Jain, Gupta, & Bandi, 2012).

Biochemical Analysis

Biochemical Properties

MLS000084209 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to bind to human equilibrative nucleoside transporters (ENTs), particularly ENT2, with high selectivity . This interaction inhibits the transport of nucleosides across cell membranes, affecting nucleotide synthesis and adenosine regulation. The binding of MLS000084209 to ENTs is non-competitive and irreversible, indicating a strong and lasting interaction .

Cellular Effects

The effects of MLS000084209 on various cell types and cellular processes are profound. By inhibiting nucleoside transport, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of adenosine transport can alter signaling pathways that rely on adenosine as a signaling molecule, leading to changes in gene expression and metabolic activity. Additionally, MLS000084209 has been observed to affect cell viability and proliferation, highlighting its potential impact on cellular health and function .

Molecular Mechanism

At the molecular level, MLS000084209 exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of ENTs, preventing the transport of nucleosides into and out of cells. This inhibition is achieved through a non-competitive mechanism, where MLS000084209 binds to a site distinct from the nucleoside binding site, leading to a conformational change in the transporter that reduces its activity. This binding is irreversible, meaning that once MLS000084209 is bound, it cannot be easily displaced .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MLS000084209 have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its inhibitory effects on ENTs over extended periods. Degradation products of MLS000084209 have been observed, which may influence its long-term efficacy and safety. Long-term studies have indicated that continuous exposure to MLS000084209 can lead to sustained inhibition of nucleoside transport and persistent changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of MLS000084209 vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transport without causing significant toxicity. At higher doses, MLS000084209 can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect on ENTs. Beyond this threshold, increasing the dosage does not proportionally increase the inhibitory effect but may instead lead to toxic side effects .

Metabolic Pathways

MLS000084209 is involved in metabolic pathways related to nucleoside transport and metabolism. By inhibiting ENTs, the compound affects the availability of nucleosides for nucleotide synthesis and adenosine regulation. This inhibition can lead to changes in metabolic flux and metabolite levels, impacting various cellular processes. The interaction of MLS000084209 with ENTs also suggests potential effects on other metabolic pathways that rely on nucleoside transport .

Transport and Distribution

Within cells and tissues, MLS000084209 is transported and distributed through interactions with specific transporters and binding proteins. The compound’s high affinity for ENTs facilitates its uptake and accumulation in cells expressing these transporters. Once inside the cell, MLS000084209 can localize to specific compartments, influencing its activity and function. The distribution of MLS000084209 within tissues is also influenced by its interactions with transporters and binding proteins, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of MLS000084209 is critical for its activity and function. The compound has been observed to localize to specific cellular compartments, such as the plasma membrane, where ENTs are expressed. This localization is facilitated by targeting signals and post-translational modifications that direct MLS000084209 to its site of action. The subcellular distribution of MLS000084209 can influence its inhibitory effects on nucleoside transport and its overall impact on cellular processes .

properties

IUPAC Name

6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7/c1-15-3-2-4-17(13-15)24-21-26-19(25-20(23)27-21)14-28-9-11-29(12-10-28)18-7-5-16(22)6-8-18/h2-8,13H,9-12,14H2,1H3,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODORGMQBDYQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.